Cas no 7371-94-0 (2-4-(bromomethyl)phenylacetonitrile)

2-4-(bromomethyl)phenylacetonitrile is a versatile intermediate in organic synthesis, offering high purity and excellent stability. This compound is prized for its ability to facilitate the formation of substituted benzylic nitriles, which are crucial in pharmaceutical and agrochemical applications. Its bromo-substituent provides a reactive site for further transformations, while the phenylacetonitrile core offers a robust scaffold for diverse modifications.
2-4-(bromomethyl)phenylacetonitrile structure
7371-94-0 structure
Product Name:2-4-(bromomethyl)phenylacetonitrile
CAS No:7371-94-0
MF:C9H8BrN
MW:210.070521354675
MDL:MFCD12756803
CID:1763959
PubChem ID:14342076
Update Time:2025-07-22

2-4-(bromomethyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, 4-(bromomethyl)-
    • 2-[4-(broMoMethyl)phenyl]acetonitrile
    • F84453
    • 7371-94-0
    • 2-(4-(bromomethyl)phenyl)acetonitrile
    • 4-bromomethylphenyl acetonitrile
    • (4-bromomethyl-phenyl)-acetonitrile
    • 4-cyanomethylbenzyl bromide
    • 4-bromomethylbenzylcyanide
    • EN300-250526
    • ZXWFTUPJHKAEHY-UHFFFAOYSA-N
    • SCHEMBL200320
    • 2-4-(bromomethyl)phenylacetonitrile
    • MDL: MFCD12756803
    • Inchi: 1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
    • InChI Key: ZXWFTUPJHKAEHY-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(CC#N)=CC=1

Computed Properties

  • Exact Mass: 208.98404
  • Monoisotopic Mass: 208.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79

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Additional information on 2-4-(bromomethyl)phenylacetonitrile

Professional Introduction to 2-4-(bromomethyl)phenylacetonitrile (CAS No. 7371-94-0)

2-4-(bromomethyl)phenylacetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 7371-94-0, is a versatile intermediate in organic synthesis that has garnered significant attention in the field of pharmaceutical and fine chemical research. This compound, featuring a bromomethyl group and a phenylacetonitrile moiety, serves as a crucial building block for the development of various bioactive molecules.

The structural attributes of 2-4-(bromomethyl)phenylacetonitrile make it particularly valuable for constructing complex molecular frameworks. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups, while the phenylacetonitrile part provides a site for further chemical modifications. These features have positioned this compound as a key reagent in the synthesis of pharmacophores targeting various therapeutic areas.

In recent years, 2-4-(bromomethyl)phenylacetonitrile has been extensively utilized in the development of novel pharmaceutical agents. For instance, researchers have leveraged its reactivity to synthesize small-molecule inhibitors that modulate critical biological pathways. One notable application involves its use in generating derivatives with potential antitumor properties. By incorporating the bromomethyl group into drug candidates, scientists have been able to create molecules that exhibit enhanced binding affinity to specific protein targets, thereby improving therapeutic efficacy.

The compound has also found utility in the synthesis of bioactive heterocycles, which are prevalent in many natural products and pharmaceuticals. The phenylacetonitrile moiety can be further functionalized through cyano group transformations or through palladium-catalyzed cross-coupling reactions, leading to a wide array of structurally diverse compounds. These transformations have enabled the exploration of novel chemical spaces, contributing to the discovery of new drug candidates with improved pharmacokinetic profiles.

The growing interest in 2-4-(bromomethyl)phenylacetonitrile is further underscored by its role in material science applications. Beyond pharmaceuticals, this compound has been employed in the synthesis of advanced polymers and coatings, where its ability to undergo controlled polymerization reactions is highly advantageous. The bromomethyl functionality facilitates the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.

From an industrial perspective, the demand for high-purity 2-4-(bromomethyl)phenylacetonitrile has driven advancements in synthetic methodologies aimed at optimizing yield and minimizing byproduct formation. Continuous flow chemistry, for example, has emerged as a powerful tool for producing this intermediate with greater efficiency and scalability. Such innovations not only reduce production costs but also align with sustainable chemistry principles by reducing waste and energy consumption.

The future prospects for 2-4-(bromomethyl strong>)< strong >phenylacetonitrile strong > p > are promising, with ongoing research exploring its potential in emerging fields such as gene editing and nanotechnology. The ability to precisely modify molecular structures using this intermediate opens up new avenues for developing innovative therapeutics and materials. As synthetic chemists continue to refine their techniques, the applications of < strong > 2-4-(bromomethyl)phenylacetonitrile strong > are expected to expand even further. p >

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